2-Methylcyclohexylamine

説明

Contextualization within Cycloaliphatic Amine Chemistry

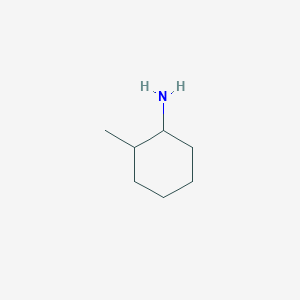

2-Methylcyclohexylamine is an organic compound belonging to the class of cycloaliphatic amines. ontosight.ai Its structure consists of a cyclohexane (B81311) ring substituted with a methyl group and an amino group at the second carbon position. This arrangement makes it a primary, cyclic amine. As a member of the cycloaliphatic amine family, it shares characteristics such as basicity, conferred by the lone pair of electrons on the nitrogen atom of the amino group, which allows it to form salts with acids. ontosight.ai The presence of the cyclohexane ring imparts a non-aromatic, alicyclic nature to the molecule, influencing its physical and chemical properties, such as its solubility and reactivity.

The stereochemistry of this compound is a significant aspect of its chemistry, as the substitution pattern on the cyclohexane ring gives rise to stereoisomers. ontosight.ai Specifically, it can exist as cis and trans diastereomers, depending on the relative orientation of the methyl and amino groups with respect to the plane of the cyclohexane ring. ontosight.ai Each of these diastereomers is chiral and can be resolved into a pair of enantiomers ((1R,2S) and (1S,2R) for the trans isomer, and (1R,2R) and (1S,2S) for the cis isomer). These different stereoisomeric forms can exhibit distinct physical properties and biological activities, making stereoselective synthesis and separation a key area of research.

The reactivity of this compound is characteristic of primary amines. It can participate in a variety of chemical reactions, including N-alkylation, acylation, and condensation reactions. Its nucleophilic nature allows it to be used as a building block in the synthesis of more complex molecules. guidechem.com Furthermore, the study of its hydrodenitrogenation over catalysts like sulfided NiMo/Al2O3 has been a subject of research, where it is identified as an intermediate in the hydrodenitrogenation of toluidine. sigmaaldrich.com

Academic Significance and Interdisciplinary Research Interests

The academic significance of this compound stems from its versatile chemical nature and its role as a key intermediate in various fields of chemical synthesis. lookchem.com Its structural features, a chiral cycloaliphatic amine, make it a valuable synthon for the preparation of a wide range of more complex molecules with specific stereochemistry. This has led to its use and study in diverse research areas, highlighting its interdisciplinary importance.

In medicinal chemistry, this compound serves as a precursor for the synthesis of biologically active compounds and pharmaceutical drugs. ontosight.aisincerechemicals.com The amine group is a common functional group in many therapeutic agents, and the cycloaliphatic scaffold can impart desirable properties such as lipophilicity and metabolic stability. sincerechemicals.com Researchers are actively exploring its potential as a building block for novel therapeutic agents, including those for pain relief, antihistamines, and decongestants. sincerechemicals.com There is also research interest in its potential anti-proliferative effects for cancer treatment, where it is suggested to react with nucleophilic sites on DNA. biosynth.com

In materials science, this compound and its derivatives are utilized in the formulation of polymers, resins, and polyamides. sincerechemicals.comnih.gov For instance, it can act as a curing agent for epoxy resins, contributing to the final properties of the polymer network, such as enhanced structural integrity and durability. sincerechemicals.com Its derivative, 4,4'-Methylenebis(this compound), is a key component in the production of amorphous nylon 6, where it influences the thermal properties, crystallinity, and transparency of the resulting polymer. nih.govmdpi.com The study of such polymers is crucial for developing high-performance materials for demanding applications in the aerospace and automotive industries. sincerechemicals.com

Furthermore, this compound has been investigated for its role in corrosion inhibition. guidechem.commdpi.com Amines, in general, can adsorb onto metal surfaces and form a protective layer, thereby preventing or slowing down the corrosion process. mdpi.com Research has explored the use of this compound and related compounds as corrosion inhibitors for steel in various corrosive environments. mdpi.comkfupm.edu.sa This application is of significant interest for the protection of industrial infrastructure, particularly in marine and industrial atmospheres. kfupm.edu.sa

Overview of Key Research Domains

The academic research involving this compound is primarily concentrated in a few key domains, leveraging its unique chemical structure and reactivity.

Organic Synthesis and Catalysis: A significant area of research focuses on the use of this compound as a fundamental building block in organic synthesis. guidechem.comlookchem.com Its ability to undergo various transformations makes it a valuable intermediate for creating more complex organic molecules, including agrochemicals and dyestuffs. guidechem.comlookchem.com The stereoisomers of this compound are of particular interest as chiral synthons for the asymmetric synthesis of enantiomerically pure compounds. Research in this area includes the development of stereoselective synthesis methods, such as the asymmetric reductive amination of cyclohexanone (B45756) derivatives. Additionally, due to its basic nature, it can act as a catalyst in certain chemical reactions. ontosight.ai

Medicinal and Pharmaceutical Chemistry: In the pharmaceutical industry, this compound is a crucial starting material for the synthesis of various drug molecules. lookchem.comsincerechemicals.com Its incorporation into molecular structures can influence the pharmacological properties of the final compound. sincerechemicals.com Research in this domain investigates its application in the development of a range of therapeutics, including pain relievers and antihistamines. sincerechemicals.com Studies have also explored the potential of this compound itself in cancer research, suggesting it may have anti-proliferative effects by interacting with DNA. biosynth.com

Materials Science and Polymer Chemistry: this compound and its derivatives play an important role in the development of new materials. sincerechemicals.com It is used as a curing agent for epoxy resins, impacting the mechanical and thermal properties of the resulting polymers. sincerechemicals.com A notable derivative, 4,4'-Methylenebis(this compound), is used in the synthesis of specialty polyamides, such as amorphous nylon 6, where it helps to control properties like melting point, crystallinity, and optical transparency. nih.govmdpi.com Research in this area is driven by the need for high-performance materials in various industries. sincerechemicals.com

Corrosion Inhibition: The application of this compound as a corrosion inhibitor is another significant research domain. guidechem.com The amine functional group can interact with metal surfaces to form a protective film, mitigating corrosion. mdpi.com Studies have evaluated its effectiveness, often in comparison with other amines, in protecting metals like steel in corrosive environments, such as those containing salt and acidic components. mdpi.comkfupm.edu.sa This research is vital for extending the lifespan of metallic structures and equipment. mdpi.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-methylcyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-6-4-2-3-5-7(6)8/h6-7H,2-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEUISMYEFPANSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20884349 | |

| Record name | Cyclohexanamine, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7003-32-9 | |

| Record name | 2-Methylcyclohexylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7003-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylcyclohexylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007003329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYLCYCLOHEXYLAMINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27455 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanamine, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanamine, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylcyclohexylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.525 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereochemical Investigations of 2 Methylcyclohexylamine

Diastereomeric and Enantiomeric Forms

2-Methylcyclohexylamine possesses two stereogenic centers at carbons 1 and 2, leading to the existence of four possible stereoisomers. These isomers are grouped into two pairs of enantiomers, which are diastereomeric to each other. The relative orientation of the methyl group and the amino group on the cyclohexane (B81311) ring determines whether the isomer is cis or trans.

Cis/Trans Isomerism Studies

The compound this compound can exist as two diastereomers: cis-2-methylcyclohexylamine and trans-2-methylcyclohexylamine (B1277676). In the cis isomer, the methyl and amino groups are on the same side of the cyclohexane ring, while in the trans isomer, they are on opposite sides. Commercially, this compound is often supplied as a mixture of these cis and trans isomers. sigmaaldrich.comtcichemicals.com High-purity individual stereoisomeric forms can be obtained, with purities typically ranging from 97% to 99%.

The synthesis of these isomers frequently starts from the reduction of 2-methylcyclohexanone (B44802). mdpi.com The choice of reducing agent and reaction conditions can influence the ratio of cis to trans products. For instance, the hydrogenation of 2-methylcyclohexanone can yield a mixture of cis and trans isomers. mdpi.com

Specific Enantiomeric Configurations (e.g., (1R,2S)-2-Methylcyclohexanamine)

Each diastereomer (cis and trans) exists as a pair of enantiomers. The absolute configuration of each stereocenter is designated using the Cahn-Ingold-Prelog (CIP) priority rules.

The cis isomer corresponds to the (1R,2S) and (1S,2R) configurations.

The trans isomer corresponds to the (1R,2R) and (1S,2S) configurations.

The (1R,2S)-2-Methylcyclohexanamine is a well-studied chiral building block. Its stereochemistry is defined by the 'R' configuration at carbon 1 (where the amino group is attached) and the 'S' configuration at carbon 2 (where the methyl group is attached). Conversely, its enantiomer is (1S,2R)-2-methylcyclohexanamine. nih.gov These specific configurations are critical as they dictate the molecule's interaction in chiral environments, such as during asymmetric synthesis or in biological systems.

Table 1: Stereoisomers of this compound

| Diastereomer | Enantiomeric Configuration | IUPAC Name |

|---|---|---|

| cis | (1R,2S) | (1R,2S)-2-methylcyclohexan-1-amine |

| cis | (1S,2R) | (1S,2R)-2-methylcyclohexan-1-amine. nih.gov |

| trans | (1R,2R) | (1R,2R)-2-methylcyclohexan-1-amine. nih.gov |

| trans | (1S,2S) | (1S,2S)-2-methylcyclohexan-1-amine |

Stereoselectivity in Synthetic Transformations

Achieving high stereoselectivity is a key challenge in the synthesis of specific this compound isomers. A common synthetic route is the reductive amination of 2-methylcyclohexanone. The stereochemical outcome of this transformation is highly dependent on the catalysts and reagents used.

Chiral catalysts or auxiliaries are often employed to achieve high enantioselectivity. For example, the asymmetric hydrogenation of 2-methylcyclohexanone using Noyori's ruthenium catalyst can produce (1R, 2S)-2-methyl-1-cyclohexanol with a 40:1 cis/trans ratio, which can then be converted to the desired amine. mdpi.com

More recently, enzymatic approaches using ω-transaminases (ω-TAms) have shown great promise. nih.govrsc.org These enzymes can catalyze the amination of 2-methylcyclohexanone with high stereoselectivity. The choice of enzyme is crucial, as different ω-TAms can yield different stereoisomers. For instance, a study investigating several enantiocomplementary ω-TAms found that the enzyme from Chromobacterium violaceum (CV-TAm) exhibited excellent stereoselectivity. nih.govrsc.org It produced this compound with complete stereoselectivity for the (1S)-amine configuration and a high preference for the cis isomer, achieving a cis:trans ratio of up to 24:1, which corresponds to the (1S,2R) and (1S,2S) isomers. nih.govrsc.orgresearchgate.netresearchgate.net

Table 2: Stereoselectivity in the Amination of 2-Methylcyclohexanone using ω-Transaminases

| Enzyme Source | Major Product Configuration | Diastereomeric Ratio (cis:trans) | Reference |

|---|---|---|---|

| Chromobacterium violaceum (CV-TAm) | (1S)-amine | up to 24:1 [(1S,2R):(1S,2S)] | nih.govrsc.org |

| Arthrobacter mutant (ArRMut11) | (R)-amine | Varies with substrate | rsc.org |

Chiral Recognition and Resolution Methodologies

The separation of racemic mixtures of this compound into its pure enantiomers is essential for applications where stereochemical purity is required. Various resolution techniques have been explored, leveraging chiral recognition at a molecular level.

Preferential Crystallization Techniques

Preferential crystallization is a technique used to resolve conglomerates, which are racemic mixtures that crystallize as a physical mixture of enantiopure crystals. This method involves seeding a supersaturated racemic solution with crystals of one enantiomer, which then crystallizes out selectively. researchgate.netnih.gov

While direct preferential crystallization of this compound is not extensively documented, the resolution of its derivatives has been successfully demonstrated. For example, optically active trans-2-aminocyclohexanecarboxylic acids have been prepared by the preferential crystallization of racemic N-benzoyl trans-2-aminocyclohexanecarboxylic acid. oup.com The resulting optically active acid was then used as a precursor to synthesize (+)-trans-2-methylcyclohexylamine. oup.com This process involves creating diastereomeric salts with a resolving agent, which have different solubilities, allowing for their separation by crystallization. longdom.org

Enzymatic and Biocatalytic Resolution Approaches

Enzymatic and biocatalytic methods offer highly selective routes for chiral resolution. nih.gov These methods exploit the ability of enzymes to preferentially react with one enantiomer in a racemic mixture, a process known as kinetic resolution.

As mentioned previously, ω-transaminases are highly effective for the stereoselective synthesis of this compound from its corresponding ketone. nih.govresearchgate.net These enzymes can also be used in the kinetic resolution of racemic amines. The process involves the selective deamination of one enantiomer to the corresponding ketone, leaving the other enantiomer unreacted and thus enantiomerically enriched. google.com

Lipases are another class of enzymes used for the kinetic resolution of chiral amines, often after converting the amine to an amide. researchgate.net For related chiral amines, enzymes like cyclohexylamine (B46788) oxidase from Brevibacterium oxidans have been used for deracemization, a process that converts a racemate into a single enantiomer. researchgate.net

Table 3: Enzymes in Stereoselective Synthesis and Resolution of this compound and Related Compounds

| Enzyme Class | Application | Example | Outcome | Reference |

|---|---|---|---|---|

| ω-Transaminase | Asymmetric Synthesis | Amination of 2-methylcyclohexanone with CV-TAm | High yield and stereoselectivity for (1S,2R)-2-methylcyclohexylamine | nih.govrsc.org |

| ω-Transaminase | Kinetic Resolution | Deamination of racemic amines | Enantiomeric enrichment of the unreacted amine | google.com |

| Lipase | Kinetic Resolution | Esterification/hydrolysis of N-acylated amines | Separation of enantiomers | researchgate.net |

| Cyclohexylamine Oxidase | Deracemization | Oxidative resolution of racemic 2-substituted tetrahydroquinolines | Production of a single (R)-enantiomer with high yield and enantiomeric excess | researchgate.net |

Conformational Analysis and Stereodynamic Studies

The stereochemical properties of this compound are fundamentally dictated by the conformational possibilities of its cyclohexane ring. As a disubstituted cyclohexane, its stereoisomers (cis and trans) exhibit distinct conformational preferences and dynamic behaviors that have been the subject of detailed scientific investigation. The analysis of these conformations involves understanding the spatial arrangement of the methyl and amino groups and the energetic consequences of these arrangements.

Spectroscopic methods, particularly variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy, are crucial tools for studying these stereodynamics. At ambient temperatures, the rapid ring inversion leads to NMR spectra that show averaged signals for the axial and equatorial protons. However, at sufficiently low temperatures (e.g., -80 °C), this inversion can be slowed down on the NMR timescale, allowing for the observation and quantification of individual conformers. beilstein-journals.org

Conformational Isomers of cis-2-Methylcyclohexylamine

In the cis isomer, one substituent is positioned axially while the other is equatorial. Ring inversion converts the axial group to an equatorial one and vice-versa, resulting in two distinct chair conformers that are in equilibrium.

Conformer (a): Equatorial methyl (Me) group and axial amino (NH₂) group.

Conformer (b): Axial methyl (Me) group and equatorial amino (NH₂) group.

The equilibrium between these two conformers is governed by the relative steric demands and stereoelectronic effects of the methyl and amino groups. Generally, a substituent is more stable in the equatorial position to minimize unfavorable 1,3-diaxial interactions. The conformational preference is determined by the A-value of each substituent, which quantifies the energy cost of placing it in an axial position.

Research has shown that the conformational equilibrium of cis-2-methylcyclohexylamine is sensitive to the solvent environment. beilstein-journals.org In aprotic solvents, there is a certain preference, but a significant shift in the equilibrium occurs in protic solvents. This change is attributed to the protonation of the nitrogen atom, which alters the steric and electronic nature of the amino group, shifting its preference from axial to equatorial. beilstein-journals.org

Table 1: Conformers of cis-2-Methylcyclohexylamine

| Conformer | Methyl (Me) Position | Amino (NH₂) Position | Relative Stability |

|---|---|---|---|

| a | Equatorial | Axial | Depends on solvent and substituent interactions |

| b | Axial | Equatorial | Depends on solvent and substituent interactions |

Note: The table describes the two chair conformers in dynamic equilibrium.

Conformational Isomers of trans-2-Methylcyclohexylamine

For the trans isomer, the substituents are on opposite sides of the ring plane. This allows for two possible chair conformations: one where both groups are equatorial (diequatorial) and one where both are axial (diaxial).

Conformer (c): Diequatorial (e,e) arrangement.

Conformer (d): Diaxial (a,a) arrangement.

The diequatorial conformer is significantly more stable than the diaxial conformer. In the diaxial conformation, both the methyl and the amino groups experience strong, destabilizing 1,3-diaxial interactions with the axial hydrogens on the same side of the ring. Consequently, the equilibrium lies heavily in favor of the diequatorial form. Both enantiomers of trans-2-methylcyclohexylamine hydrochloride have been prepared with high enantiomeric excess. scribd.com

Table 2: Conformers of trans-2-Methylcyclohexylamine

| Conformer | Methyl (Me) Position | Amino (NH₂) Position | Relative Stability |

|---|---|---|---|

| c | Equatorial | Equatorial | Highly Favored |

| d | Axial | Axial | Highly Unfavored |

Note: The table describes the two chair conformers in dynamic equilibrium.

Research Findings

Detailed stereodynamic studies, often employing low-temperature NMR and computational methods, have provided insight into the behavior of substituted cyclohexylamines. archive.org In the context of biocatalysis, docking studies have been used to model the conformation of 2-methylcyclohexanone derivatives within an enzyme's active site, highlighting the importance of the chair conformation in determining stereoselectivity. rsc.org The amination of 2-methylcyclohexanone using ω-transaminases can produce cis-(1S,2R)-2-methylcyclohexylamine with high diastereoselectivity, indicating that the enzymatic process can precisely control the stereochemical outcome. rsc.orgresearchgate.net

The analysis of conformational populations at low temperatures allows for the calculation of the free energy difference (ΔG) between conformers using the equation ΔG = -RT ln K, where K is the equilibrium constant (the ratio of the conformer populations). beilstein-journals.org This quantitative approach provides a thermodynamic basis for understanding the conformational preferences observed.

Advanced Synthetic Methodologies for 2 Methylcyclohexylamine and Its Derivatives

Catalytic Approaches to Amine Synthesis

Catalysis offers a powerful toolkit for the synthesis of amines, enabling reactions that are otherwise challenging and often providing control over the stereochemical outcome. The following subsections explore transition metal-catalyzed hydrogenations and reductive aminations, the burgeoning field of biocatalysis, and innovative electrocatalytic pathways for the synthesis of 2-methylcyclohexylamine and its N-alkylated derivatives.

Transition metal catalysis is a cornerstone of modern organic synthesis, providing efficient routes for the formation of C-N bonds. tandfonline.com The direct reductive amination of ketones and the hydrogenation of imines are among the most effective strategies for amine synthesis. mdpi.com These reactions typically involve a metal catalyst that activates a hydrogen source to reduce the C=N or C=O bond. doi.org

Palladium catalysts have demonstrated significant utility in the synthesis of cyclic amines. csic.es Specifically for this compound, palladium-based systems have been employed in the direct asymmetric reductive amination of 2-methylcyclohexanone (B44802). dicp.ac.cnrsc.org This one-pot reaction combines the formation of an imine from the ketone and a primary amine with its subsequent hydrogenation, catalyzed by a chiral palladium complex. rsc.org

Research has shown that preformed chiral palladium complexes, such as those derived from BINAP ligands, are highly effective. For the asymmetric reductive amination of 2-methylcyclohexanone with various anilines, these catalysts exclusively yield the cis-N-(2-methylcyclohexyl) amines. dicp.ac.cn The choice of the aniline (B41778) substituent can influence the enantioselectivity of the reaction, with electron-donating groups on the aniline generally leading to higher enantiomeric excess (ee). dicp.ac.cn For example, using p-methoxyaniline as the amine source with a specific chiral palladium bromide complex resulted in the formation of the corresponding cis-2-methylcyclohexylamine derivative with 99% ee. dicp.ac.cn

Table 1: Palladium-Catalyzed Asymmetric Reductive Amination of 2-Methylcyclohexanone

| Entry | Amine | Catalyst | Yield (%) | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| 1 | Aniline | Pd[(R)-BINAP]Br₂ | 85 | >99:1 | 85 |

| 2 | p-Toluidine | Pd[(R)-BINAP]Br₂ | 91 | >99:1 | 92 |

| 3 | p-Methoxyaniline | Pd[(R)-BINAP]Br₂ | 88 | >99:1 | 99 |

| 4 | p-Chloroaniline | Pd[(R)-BINAP]Br₂ | 82 | >99:1 | 75 |

Data sourced from a study on the diastereo- and enantioselective reductive amination of cycloaliphatic ketones. dicp.ac.cn

Rhodium catalysts are renowned for their high activity in asymmetric hydrogenation reactions, particularly for the synthesis of chiral compounds. rsc.org In the context of this compound synthesis, rhodium catalysts have been investigated for the hydrogenation of enamides and the reductive amination of phenols. csic.esrsc.org While direct rhodium-catalyzed reductive amination of 2-methylcyclohexanone is less documented, the hydrogenation of related substrates provides valuable insights.

For instance, rhodium on carbon (Rh/C) has been shown to be effective in the hydrogenation of o-cresol (B1677501) to produce 2-methylcyclohexanol, demonstrating a high preference for the cis isomer. nih.gov This stereochemical outcome is relevant to the potential stereoselectivity in the hydrogenation of an imine derived from 2-methylcyclohexanone. Furthermore, rhodium-catalyzed asymmetric hydrogenation of β-branched enamides has been achieved with excellent enantioselectivities, highlighting the potential of chiral rhodium complexes for creating stereogenic centers in cyclic amines. rsc.org The synthesis of β-stereogenic amines using a rhodium complex with a bisphosphine ligand like (R)-SDP has yielded products in quantitative yields and with enantioselectivities ranging from 88–96% ee. rsc.org

Platinum catalysts, particularly platinum on carbon (Pt/C), are robust and widely used for hydrogenation reactions. google.com A highly efficient method for the synthesis of this compound involves the hydrogenation of o-toluidine (B26562) using a silica-supported carboxymethyl cellulose-platinum complex. This reaction proceeds at a relatively low temperature of 30°C and atmospheric hydrogen pressure, affording this compound in a remarkable 96.7% yield. jlu.edu.cn This catalyst system proved to be stable and reusable without a significant loss in activity. jlu.edu.cn

The choice of solvent and the platinum content in the catalyst were found to significantly impact the reaction yield. jlu.edu.cn Platinum-based catalysts are also suitable for the conversion of dialkylphenols to the corresponding dialkylcyclohexylamines, indicating their versatility in the synthesis of substituted cyclic amines. google.com

Table 2: Platinum-Catalyzed Hydrogenation of o-Toluidine

| Catalyst | Substrate | Product | Yield (%) | Temperature (°C) | Pressure |

|---|---|---|---|---|---|

| Silica-supported carboxymethyl cellulose-platinum complex | o-Toluidine | This compound | 96.7 | 30 | Atmospheric |

Data from a study on the hydrogenation of toluidines catalyzed by a silica-supported platinum complex. jlu.edu.cn

The use of enzymes in organic synthesis, or biocatalysis, has emerged as a powerful and sustainable alternative to traditional chemical methods. For the synthesis of chiral amines, ω-transaminases (ω-TAms) have garnered significant attention. doi.org These enzymes catalyze the transfer of an amino group from an amine donor to a ketone acceptor, often with high enantioselectivity. doi.org

The asymmetric amination of 2-methylcyclohexanone using ω-transaminases has been investigated in detail. ethz.ch A study employing a panel of enantiocomplementary ω-TAms demonstrated that the choice of enzyme dictates the stereochemical outcome. rsc.orgethz.ch Notably, the ω-transaminase from Chromobacterium violaceum (CV-TAm) exhibited excellent stereoselectivity in the amination of 2-methylcyclohexanone. ethz.ch This enzyme produced this compound with complete stereoselectivity at the (1S)-amine position and a high diastereomeric ratio of up to 24:1 in favor of the cis isomer, (1S,2R)-2-methylcyclohexylamine. rsc.orgethz.ch

The reaction conditions, such as pH and temperature, as well as the choice of the amine donor, are crucial for achieving high conversions. 2-Propylamine was found to be a suitable amine donor for a range of ω-TAms. ethz.ch The ability to produce specific stereoisomers by selecting the appropriate enzyme makes biocatalysis a highly attractive methodology for the synthesis of enantiomerically pure this compound.

Table 3: Biocatalytic Amination of 2-Methylcyclohexanone with ω-Transaminases

| Enzyme Source | Amine Donor | Major Product Isomer | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Chromobacterium violaceum (CV-TAm) | 2-Propylamine | (1S,2R)-2-Methylcyclohexylamine | up to 24:1 | >99 (for the 1S amine) |

| Paracoccus denitrificans (Pp-TAm) | 2-Propylamine | trans-2-Methylcyclohexylamine | - | - |

| Arthrobacter sp. (ArRMut11-TAm) | 2-Propylamine | trans-2-Methylcyclohexylamine | - | - |

Data derived from research on the amination of functionalized cyclic ketones using ω-transaminases. rsc.orgethz.ch

Electrocatalysis offers a unique approach to driving chemical reactions using electricity, often under mild conditions. Electrochemical reductive amination has been explored for the synthesis of cyclic amines. csic.es While the direct electrocatalytic synthesis of this compound from 2-methylcyclohexanone is an area of ongoing research, the principles have been established with related ketones like cyclohexanone (B45756). The electrochemical reduction of cyclohexanone in an aqueous solution of methylamine (B109427) has been shown to produce N-methylcyclohexylamine. csic.es

This process typically occurs at a cathode, with materials like lead, cadmium, and zinc being investigated. csic.es The reaction involves the in-situ formation of an imine or enamine, which is then electrochemically reduced. The pH of the medium and the choice of electrode material significantly influence the yield of the desired amine and the formation of side products such as the corresponding alcohol and hydrogen gas. csic.es

More recently, electrocatalytic N-alkylation of amines has been demonstrated, providing a pathway to derivatives of this compound. For example, the programmable electrocatalytic N-alkylation of amines with aldehydes has been developed using an electron-enriched palladium electrocatalyst. nih.gov This method allows for the controlled mono- or di-alkylation of amines and has been applied to cyclohexylamine (B46788), suggesting its applicability to this compound for the synthesis of its N-alkylated derivatives. nih.govwiley-vch.de

Transition Metal-Catalyzed Hydrogenation and Reductive Amination

Asymmetric Synthesis Strategies

The creation of enantiomerically pure this compound is critical, as different stereoisomers can exhibit vastly different biological activities. Asymmetric synthesis, the selective production of a single enantiomer, is achieved through various sophisticated methods, primarily involving chiral auxiliaries or chiral catalysts. chiralpedia.com

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgyork.ac.uk After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com This strategy is a powerful tool for constructing complex molecules with high enantiomeric purity. nih.gov

In the context of this compound, a typical approach would involve attaching a chiral auxiliary to a prochiral precursor, such as 2-methylcyclohexanone. The auxiliary then sterically guides the approach of a reagent, for example, in a reduction or amination step, to favor the formation of one diastereomer over the other. Common auxiliaries are often derived from naturally abundant chiral molecules like amino acids, terpenes, or carbohydrates. nih.gov For instance, auxiliaries such as the oxazolidinones developed by Evans or the camphorsultam developed by Oppolzer have proven highly effective in a vast range of asymmetric transformations. nih.gov The general scheme involves:

Attachment: Covalent bonding of the chiral auxiliary to a precursor molecule.

Diastereoselective Reaction: Performing the key bond-forming reaction, where the auxiliary directs the stereochemistry.

Removal: Cleavage of the auxiliary to yield the enantiomerically enriched product. york.ac.uk

The diastereomers formed in the key step can often be separated using standard techniques like chromatography or crystallization, allowing for the isolation of a single, highly pure stereoisomer. york.ac.uk

Chiral catalyst-controlled transformations represent a highly efficient and atom-economical approach to asymmetric synthesis. chiralpedia.com A small amount of a chiral catalyst creates a chiral environment that favors the formation of one enantiomer of the product. This field is dominated by three main pillars: metal catalysis, organocatalysis, and biocatalysis. chiralpedia.com

Chiral Metal Catalysis: Transition metal complexes featuring chiral ligands are widely used for reactions like asymmetric hydrogenation. For the synthesis of this compound, a precursor imine or enamine can be hydrogenated using a chiral rhodium or palladium catalyst. For example, catalytic hydrogenation of a chiral imine using a palladium on carbon (Pd/C) catalyst is a common industrial method, achieving yields of around 51% for the hydrochloride salt. The choice of metal and the specific architecture of the chiral ligand are crucial for achieving high enantioselectivity.

Biocatalysis (Enzymatic Synthesis): Enzymes are nature's chiral catalysts and offer exceptional selectivity under mild, environmentally friendly conditions. mdpi.comresearchgate.net For the synthesis of chiral amines, ω-transaminases (TAs) are particularly powerful. These enzymes can directly convert a ketone, such as 2-methylcyclohexanone, into the corresponding amine by transferring an amino group from an amine donor, often isopropylamine. This biocatalytic approach can achieve high enantiomeric excess (ee). For example, the enzymatic amination of 2-methylcyclohexanone using pyridoxal (B1214274) 5'-phosphate and enzymes from Chromobacterium violaceum has been shown to produce (1R,2S)-2-methylcyclohexanamine with a 76% enantiomeric excess.

In more complex cascades, multiple enzymes can be used in one pot. A three-step biocatalytic reaction has been demonstrated for producing substituted cyclohexylamine derivatives from prochiral diketones, using a hydrolase to set the first chiral center and a transaminase for the final amination step, yielding optically pure diastereomers. researchgate.net

| Method | Starting Material | Key Reagents/Catalysts | Stereoselectivity | Yield | Notes |

| Enzymatic Amination | 2-Methylcyclohexanone | Pyridoxal 5'-phosphate, Chromobacterium violaceum | High (76% ee) | Moderate | Biocatalytic, environmentally friendly method. |

| Catalytic Hydrogenation | Chiral imine or ketone | Pd/C, H₂ | Moderate | ~51% | Widely used in industrial settings due to scalability. |

| Multi-Enzyme Cascade | Prochiral bicyclic diketone | Hydrolase, Lipase, ω-Transaminase | High (optically pure) | Variable | One-pot synthesis of substituted cyclohexylamine analogues. researchgate.net |

Functionalization and Derivatization Reactions

Beyond its synthesis, this compound serves as a versatile building block that can be further modified or incorporated into larger, more complex molecular frameworks.

C-H functionalization is a cutting-edge synthetic strategy that involves the direct conversion of a C-H bond into a C-C, C-N, or C-O bond, bypassing the need for pre-functionalized starting materials. sigmaaldrich.com This approach significantly streamlines synthesis and reduces waste. Rhodium-catalyzed C-H insertion reactions are particularly powerful for functionalizing unactivated C-H bonds, such as those on a cyclohexane (B81311) ring. researchgate.net

The site of functionalization can be controlled by judiciously selecting the chiral rhodium catalyst. The catalyst's steric and electronic properties can direct the reaction to a specific C-H bond, even in the presence of other, seemingly similar C-H bonds. For example, in the functionalization of N-phthalimidocyclohexane, a model for a protected amine, different rhodium catalysts can selectively target different positions:

Rh₂(S-TPPTTL)₄: This catalyst directs functionalization to the tertiary C-H bond.

Rh₂(S-2-Cl-5-BrTPCP)₄: This sterically demanding catalyst favors insertion at the most accessible methylene (B1212753) (secondary C-H) site. researchgate.net

This catalyst-controlled regiodivergence allows for the synthesis of distinct isomers from the same starting material, providing access to novel chemical space. nih.gov

| Catalyst | Target Site on Cyclohexane Ring | Selectivity | Reference |

| Rh₂(S-TPPTTL)₄ | Tertiary C-H bond | High | researchgate.net |

| Rh₂(S-2-Cl-5-BrTPCP)₄ | Sterically accessible secondary C-H bond | High | researchgate.netnih.gov |

This compound and its close derivatives are valuable intermediates in the synthesis of complex molecules, particularly in the pharmaceutical industry. The amine group provides a reactive handle for a variety of coupling reactions.

For example, N-methylcyclohexylamine has been used as a key building block in the palladium-catalyzed synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives. jst.go.jp These compounds were investigated as potential immunomodulators targeting Janus Kinase 3 (JAK3). The synthesis involved a Pd-catalyzed coupling reaction between N-methylcyclohexylamine and a protected 4-chloro-1H-pyrrolo[2,3-b]pyridine core. jst.go.jp

In another application, cyclohexylamine-containing derivatives of methylxanthines were synthesized by reacting 1-(3-iodopropyl)-3,7-dimethylxanthine with the appropriate amine. scispace.com Such studies demonstrate the utility of the this compound scaffold in creating diverse molecular architectures for drug discovery and material science.

Development of Sustainable and Green Synthetic Routes

Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com This involves using safer solvents, employing catalytic methods, maximizing atom economy, and operating at lower temperatures and pressures. researchgate.net

The development of synthetic routes for this compound has increasingly embraced these principles.

Biocatalysis: As discussed previously, the use of enzymes like transaminases represents a significant advancement in green chemistry. mdpi.comresearchgate.net These reactions are typically run in aqueous media at or near room temperature, avoiding the need for harsh reagents, heavy metals, or volatile organic solvents. mdpi.com The high selectivity of enzymes minimizes the formation of byproducts, simplifying purification and reducing waste. researchgate.net

Catalytic Processes: The shift from stoichiometric reagents to catalytic methods is a core principle of green chemistry. Asymmetric hydrogenation, which uses a small amount of a recyclable metal catalyst, is far more sustainable than methods that use stoichiometric amounts of metal hydrides like lithium aluminum hydride, which also pose safety risks. researchgate.net

Step and Atom Economy: Modern strategies like direct C-H functionalization are inherently greener than traditional multi-step syntheses. sigmaaldrich.com By directly converting a C-H bond, these methods reduce the number of synthetic steps, which in turn reduces solvent use, energy consumption, and waste generation.

The ongoing integration of these sustainable practices into both academic research and industrial production is paving the way for more efficient and environmentally responsible methods for synthesizing this compound and its derivatives. nih.govnih.gov

This compound as a Chiral Building Block

Chiral building blocks are enantiomerically pure compounds that serve as starting materials for the synthesis of more complex chiral molecules. This approach is fundamental in the development of pharmaceuticals and agrochemicals, where the biological activity is often dependent on a specific stereoisomer. While the broader class of chiral amines is widely utilized, specific documented applications of this compound in this context are not extensively reported in publicly available research. However, its structural features suggest its potential as a valuable synthon.

Production of Enantiomerically Pure Compounds

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry. The use of chiral building blocks, such as the resolved enantiomers of this compound, ((1R,2R)-2-methylcyclohexylamine and (1S,2S)-2-methylcyclohexylamine), can introduce a defined stereocenter into a molecule from the outset of a synthetic sequence. This strategy avoids the need for challenging chiral separations or asymmetric syntheses at later stages. While detailed research specifically highlighting this compound in the production of a wide range of enantiomerically pure compounds is limited, the principle remains a key application for such chiral amines.

Utility in Pharmaceutical and Agrochemical Synthesis

The molecular framework of this compound is a recurring motif in various biologically active compounds. Chiral amines are integral to the synthesis of many active pharmaceutical ingredients (APIs) and agrochemicals. For instance, the cyclohexylamine moiety is present in a number of therapeutic agents. The introduction of a methyl group, as in this compound, can influence the compound's lipophilicity and binding affinity to biological targets.

While specific blockbuster drugs or widely used agrochemicals explicitly synthesized from this compound are not prominently featured in scientific literature, its potential as a key intermediate remains. The development of novel fungicides, for example, often involves the incorporation of chiral amine scaffolds to enhance efficacy and reduce off-target effects.

Role as a Chiral Auxiliary in Stereoselective Reactions

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner. After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. This is a powerful strategy for controlling the stereochemical outcome of a reaction.

Catalytic Roles of this compound and its Derivatives

The amine functionality of this compound allows for its derivatization into various catalytic species. These can be purely organic molecules (organocatalysts) or ligands that coordinate with metal centers to form asymmetric catalysts.

Organocatalysis

Organocatalysis utilizes small, chiral organic molecules to accelerate chemical reactions enantioselectively. Chiral primary and secondary amines are a prominent class of organocatalysts, often operating through enamine or iminium ion intermediates. While there is a vast body of research on organocatalysts derived from other chiral amines like proline and cinchona alkaloids, specific studies detailing the development and application of organocatalysts based on the this compound scaffold are not widely reported. The potential exists to develop novel catalysts from this amine for reactions such as asymmetric Michael additions, aldol (B89426) reactions, and Mannich reactions.

Ligand Design for Metal-Catalyzed Reactions

Chiral ligands are crucial components of asymmetric metal catalysis, where a metal center catalyzes a reaction and the chiral ligand environment dictates the stereochemical outcome. The nitrogen atom of this compound provides a coordination site for transition metals. By incorporating this chiral amine into a larger ligand structure, it is possible to create a chiral pocket around the metal catalyst.

For example, bidentate or polydentate ligands can be synthesized from this compound, which can then be used to form complexes with metals like rhodium, iridium, or palladium. These complexes are often employed in asymmetric hydrogenation, C-H activation, and cross-coupling reactions. However, specific, well-documented examples of ligands derived from this compound and their successful application in providing high enantioselectivity in metal-catalyzed reactions are not prevalent in the current body of scientific literature.

Medicinal Chemistry and Biological Activity Investigations

Exploration of 2-Methylcyclohexylamine as a Bioactive Scaffold

The utility of this compound as a bioactive scaffold stems from its alicyclic structure, which provides a three-dimensional framework that can be strategically modified to interact with biological targets. This scaffold has been incorporated into various molecular designs to explore its potential in medicinal chemistry.

The design of bioactive molecules often involves the use of a central scaffold like this compound, which can be chemically decorated with different functional groups to create a library of analogs. For instance, the this compound moiety has been utilized as a key component in the synthesis of novel compounds targeting specific enzymes and receptors.

Similarly, the this compound scaffold has been integrated into the design of biphenylic carboxamides as ligands for the cannabinoid receptor 2 (CB2). unipi.it In these designs, the this compound group is attached to the carboxamide functionality, and the stereochemistry of this group (cis- vs. trans-) has been shown to influence the biological activity of the resulting compounds. unipi.it

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For derivatives of this compound, SAR studies have provided valuable insights into the structural requirements for potent biological activity.

A notable example is the SAR study of 1H-pyrrolo[2,3-b]pyridine derivatives as Janus Kinase 3 (JAK3) inhibitors. jst.go.jp In this study, the introduction of a methyl group on the cyclohexyl ring of the this compound scaffold was found to be effective in increasing JAK3 inhibitory activity. The position of the methyl group was also critical, with the 3-methylcyclohexylamine (B3022809) analog demonstrating more potent inhibition than the 4-methylcyclohexylamine (B30895) analog. jst.go.jp

| Compound | Scaffold Feature | Target | Activity (IC50) |

| 11i | 3-Methylcyclohexylamine | JAK3 | 3.0 nM |

| 11j | 4-Methylcyclohexylamine | JAK3 | 14 nM |

In another study focusing on cannabinoid receptor 2 (CB2) ligands, SAR analysis of biphenylic derivatives revealed the importance of the stereochemistry of the this compound moiety. The cis- and trans-isomers of these derivatives exhibited different binding affinities and functional activities at the CB2 receptor. unipi.it This highlights how subtle changes in the spatial arrangement of the this compound scaffold can significantly impact biological outcomes.

Neuropharmacological Studies

The structural similarity of this compound to certain endogenous neuromodulators has prompted investigations into its effects on the central nervous system (CNS).

Research suggests that this compound and its derivatives may influence neurotransmitter systems. It is believed that these compounds can interact with dopamine (B1211576) and norepinephrine (B1679862) pathways, which are critical for regulating mood, attention, and various cognitive functions. N-methylcyclohexylamine, a related compound, has been noted for its potential to modulate the central nervous system, acting as a monoamine oxidase inhibitor (MAOI) which can regulate neurotransmitter levels in the brain. sincerechemicals.com

The interaction of this compound derivatives with neurotransmitter systems can translate into observable behavioral and CNS effects. For instance, N-methylcyclohexanamine, which shares structural similarities, is known for its stimulant properties, leading to increased energy levels and mental focus. sincerechemicals.comsolubilityofthings.com Studies on related cyclohexylamine (B46788) derivatives have also explored their potential as central nervous system stimulants. sincerechemicals.com Alterations in the stereochemistry of more complex molecules containing the this compound backbone have been shown to result in high-affinity ligands for sigma receptors, which are involved in a variety of CNS functions. nih.gov

Enzymatic Activity Modulation

The this compound scaffold has been incorporated into molecules designed to modulate the activity of specific enzymes, indicating its potential for the development of enzyme inhibitors for various diseases.

One area of investigation involves the enzyme indoleamine 2,3-dioxygenase (IDO), which is a therapeutic target in oncology and immunology. google.com Compounds containing the this compound moiety have been developed as modulators of IDO activity. google.com

Furthermore, derivatives of this compound have been studied for their ability to modulate polyamine metabolism. Specifically, trans-4-methylcyclohexylamine has been used as an inhibitor of spermidine (B129725) synthase, an enzyme in the polyamine pathway. nih.govgoogle.com This pathway is implicated in cell growth and proliferation, and its modulation is a target for therapeutic intervention in diseases like cancer.

In the context of JAK3 inhibition, as mentioned earlier, derivatives of this compound have shown potent inhibitory activity. jst.go.jp JAK3 is a crucial enzyme in the signaling pathways of the immune system, and its inhibition is a therapeutic strategy for autoimmune diseases and organ transplant rejection.

Influence on Specific Metabolic Pathways

Research indicates that this compound and its analogues can influence several metabolic and signaling pathways. The hydrodenitrogenation (HDN) of o-toluidine (B26562), a process relevant in industrial catalysis, proceeds through this compound as a key intermediate. sigmaaldrich.com In this context, its metabolic fate involves pathways such as elimination, nucleophilic substitution, and hydrogenolysis. researchgate.net

In biological systems, derivatives of methylcyclohexylamine have been shown to impact crucial cellular processes. For instance, trans-4-methylcyclohexylamine (MCHA), an inhibitor of spermidine synthase, has been used to study the role of polyamines in cellular function. nih.gov In mouse insulin-secreting Beta-TC6 cells, treatment with MCHA led to a significant reduction in spermidine content. nih.gov This depletion was associated with a decrease in insulin (B600854) content and a reduction in the glucose-induced rise in cytoplasmic Ca2+, a critical step for insulin secretion. nih.gov These findings suggest that spermidine, and thus pathways affected by methylcyclohexylamine derivatives, are important for regulating insulin synthesis. nih.gov

Furthermore, studies on related lipophilic amines for CO2 absorption highlight their interaction with metabolic byproducts, forming carbamates in a reversible reaction, which is a fundamental biochemical process. d-nb.infoifpenergiesnouvelles.fr

Enzyme Inhibition or Activation Mechanisms

Enzyme inhibition is a key mechanism through which this compound derivatives exert their biological effects. bgc.ac.in These compounds, due to their specific chiral structure, can fit into the active sites of enzymes with high specificity.

Monoamine Oxidase (MAO) Inhibition : (1R,2S)-2-Methylcyclohexanamine has been shown to inhibit monoamine oxidase (MAO), an enzyme responsible for breaking down neurotransmitters like serotonin (B10506) and dopamine. By inhibiting MAO, the levels of these neurotransmitters could potentially increase in the brain.

Cyclohexylamine Oxidase (CHAO) : A specific enzyme, cyclohexylamine oxidase (CHAO), catalyzes the oxidative deamination of cyclohexylamine to produce cyclohexanone (B45756), hydrogen peroxide, and ammonia. nih.gov Studies on CHAO from Acinetobacter sp. YT-02 have characterized its substrate specificity. The enzyme shows activity towards 2-methylcyclohexanamine, demonstrating a direct enzymatic pathway for its metabolism. nih.gov The activity of this enzyme can be influenced by metal ions, with Mg2+, Co2+, and K+ showing some inhibitory effect. nih.gov

Janus Kinase (JAK) Inhibition : In the search for novel immunomodulators, derivatives of this compound have been incorporated into more complex molecules designed to target Janus kinases (JAKs). jst.go.jp A synthesized 1H-pyrrolo[2,3-b]pyridine derivative incorporating a this compound moiety demonstrated potent inhibitory activity against JAK3, with an IC50 value of 5.2 nM. jst.go.jp Docking studies suggest that the substituted cyclohexylamino group is directed toward a hydrophobic cavity in the JAK3 binding pocket, contributing to its inhibitory action. jst.go.jp

Spermidine and Spermine Synthase Inhibition : As mentioned previously, trans-4-methylcyclohexylamine acts as an inhibitor of spermidine synthase. nih.gov This inhibition effectively reduces cellular polyamine levels, allowing researchers to investigate their functional roles. nih.gov

The table below summarizes the enzymatic interactions of this compound and its derivatives based on available research.

| Enzyme Target | Compound/Derivative | Observed Effect | IC50 Value | Reference |

| Monoamine Oxidase (MAO) | (1R,2S)-2-Methylcyclohexanamine | Inhibition | Not Specified | |

| Cyclohexylamine Oxidase (CHAO) | 2-Methylcyclohexanamine | Substrate | Not Applicable | nih.gov |

| Janus Kinase 3 (JAK3) | 1H-pyrrolo[2,3-b]pyridine derivative | Inhibition | 5.2 nM | jst.go.jp |

| Spermidine Synthase | trans-4-Methylcyclohexylamine | Inhibition | Not Specified | nih.gov |

Anti-proliferative Effects and Potential in Cancer Research

While direct studies focusing solely on the anti-proliferative effects of this compound are limited, research on structurally related compounds and derivatives provides insight into its potential in cancer research. The unregulated proliferation of cells is a hallmark of cancer, and many therapeutic strategies aim to inhibit this process. nih.govnih.gov

Derivatives of this compound have been synthesized as part of larger molecules designed to have anti-proliferative activity. For example, novel β-lactam analogues of combretastatin (B1194345) A-4, a potent anti-cancer agent, were evaluated for their anti-proliferative activity in breast cancer cell lines. mdpi.com These complex structures, while not simple methylcyclohexylamines, demonstrate how this chemical moiety can be incorporated into pharmacologically active compounds.

The general mechanisms of anti-proliferative agents often involve inducing cell-cycle arrest or apoptosis. nih.govnih.gov For instance, certain bis-benzimidazole derivatives induce an S-phase block in the cell cycle of breast cancer cells. nih.gov Similarly, lymphocyte-derived microparticles have been shown to suppress tumor cell proliferation by upregulating cyclin-dependent kinase inhibitors. nih.gov While not directly demonstrated for this compound, these are plausible mechanisms that could be explored in future research with its derivatives.

The potential for developing anti-cancer agents from amine derivatives is an active field. Research into CXCR4 inhibitors for anticancer activity has included N-methylcyclohexanamine fragments in the design of new compounds, highlighting the utility of this group in creating molecules that interact with targets relevant to cancer. mdpi.com

Receptor Interaction and Binding Affinity Profiling

The ability of this compound derivatives to bind to specific biological receptors is a critical aspect of their pharmacological profile.

Cannabinoid Receptors (CB2) : Derivatives of this compound have been used in the synthesis of ligands for the CB2 receptor, which is a therapeutic target for inflammatory and neurodegenerative diseases. unipi.it In a series of biphenylic carboxamides, compounds bearing a cis-4-methylcyclohexyl group were synthesized and tested for their binding affinity. unipi.it For example, a compound with a cis-4-methylcyclohexyl carboxamide showed a Ki value similar to a potent cycloheptyl derivative, indicating strong interaction with the CB2 receptor. unipi.it Another study on 1,8-naphthyridine (B1210474) derivatives also used 4-methylcyclohexylamine in creating potent and selective CB2 receptor ligands. acs.org

Opioid Receptors : A series of trans-N-[2-(methylamino)cyclohexyl]benzamides, which are structurally related to this compound, were synthesized and shown to possess morphine-like properties. nih.gov Their binding affinity for the µ-opioid receptor was established, and studies indicated that factors like membrane-water partitioning and the electronic structure of the molecule play a significant role in receptor binding. nih.gov

CXCR4 Receptors : In the computational design of novel inhibitors for the CXCR4 receptor, a target for anti-cancer therapies, an N-methylcyclohexanamine fragment was found to promote better hydrophobic contact with the receptor's binding pocket. mdpi.com Molecular docking simulations predicted that this interaction would lead to a favorable binding affinity. mdpi.com

The following table presents data on the receptor binding affinity of various derivatives.

| Receptor Target | Derivative Class | Key Finding | Reference |

| Cannabinoid Receptor 2 (CB2) | Biphenylic carboxamides | cis-4-methylcyclohexyl derivative showed high binding affinity. | unipi.it |

| µ-Opioid Receptor | trans-N-[2-(methylamino)cyclohexyl]benzamides | Compounds exhibit affinity for the agonist and antagonist states. | nih.gov |

| CXCR4 Receptor | Tetraamine derivatives | N-methylcyclohexanamine fragment promoted favorable hydrophobic contact. | mdpi.com |

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on solving approximations of the Schrödinger equation, are fundamental to understanding the intrinsic properties of a molecule. aps.org These calculations can predict molecular geometries, energies, and a host of electronic properties. mdpi.com

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgnih.gov It is based on using the electron density, a function of only three spatial coordinates, to determine the properties of a system, which is computationally more tractable than using the full many-electron wavefunction. wikipedia.orgscispace.com DFT has become a popular and versatile tool in computational chemistry for studying the ground-state properties of molecules. wikipedia.org

The reactivity of a molecule is intrinsically linked to its electronic structure. DFT calculations can be used to determine various reactivity descriptors. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. mdpi.com The HOMO-LUMO energy gap can reveal information about the charge transfer occurring within the molecule. nih.gov Other descriptors like chemical potential, hardness, and electrophilicity, all derivable from DFT calculations, provide quantitative measures of a molecule's reactivity. mdpi.commdpi.com

In the context of 2-methylcyclohexylamine, DFT has been employed to understand its role in specific chemical transformations. For example, in studies of the palladium-catalyzed γ-C(sp³)–H fluorination of free amines, DFT calculations were performed to elucidate the reaction mechanism. nih.gov These studies used the B3LYP density functional, a common hybrid functional that combines Hartree-Fock exchange with DFT exchange-correlation. mdpi.com Such calculations help in understanding how the electronic properties of this compound and its derivatives influence their reactivity in complex catalytic cycles. nih.gov

Table 1: Key DFT Concepts for Electronic Structure and Reactivity

| Concept | Description | Relevance to this compound |

| Electron Density | A measure of the probability of an electron occupying an infinitesimal element of space. In DFT, all ground-state properties are functionals of the electron density. wikipedia.org | The fundamental variable used in DFT calculations to determine the molecule's energy, structure, and properties. |

| HOMO/LUMO | Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital. Their energy gap is a key indicator of chemical reactivity. mdpi.com | Determines the electron-donating (from the amino group) and electron-accepting capabilities, influencing its role as a nucleophile or ligand. |

| Reactivity Descriptors | Quantities like electronegativity, chemical hardness, and the electrophilicity index, calculated from electronic structure, that predict chemical behavior. rsc.org | Quantifies its reactivity, for example, in acid-base reactions or as a reactant in organic synthesis. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface, indicating regions prone to electrophilic or nucleophilic attack. nih.govscirp.org | Visualizes the electron-rich amino group as a site for electrophilic attack and the electron-deficient hydrogen atoms. |

A significant application of quantum chemical calculations is the mapping of potential energy surfaces for chemical reactions. This allows for the detailed elucidation of reaction mechanisms, including the identification of intermediates and, crucially, the transition states that connect them. aps.orgmdpi.com DFT is a routine method for calculating these potential energy surfaces for systems containing several hundred atoms. aps.org

For the Pd-catalyzed γ-C(sp³)–H fluorination involving trans-2-methylcyclohexylamine (B1277676), computational studies using DFT were instrumental in revealing the mechanistic details. nih.gov The investigation showed that the reaction proceeds through a Pd(II)/Pd(IV) catalytic cycle. The calculations identified the oxidative addition of the fluorinating agent to the palladium center as the likely turnover-determining transition state (TDTS) of the reaction. nih.gov

The study further optimized the geometries of all key intermediates and transition states. For instance, in a related methylene (B1212753) fluorination, the relative Gibbs free energy of the C-H cleavage transition state was calculated to be 4.5 kcal/mol. nih.gov The subsequent oxidative addition step, which generates the Pd(IV) intermediate, was found to have a relative Gibbs free energy of -15.2 kcal/mol. nih.gov This type of detailed energy profiling is essential for understanding what factors control the reaction's efficiency and selectivity. Interestingly, these computational studies also uncovered a novel role for the pyridone ligand, which was found to assist in a bimetallic transition state for the oxidative addition step. nih.gov Such insights are vital for catalyst design and the rational development of new synthetic methods. mdpi.com

Table 2: Example of DFT Application in a Reaction Mechanism

| Reaction Step | Computational Finding | Significance |

| C-H Activation | Identification of a low-energy transition state for C-H cleavage, assisted by an internal base. nih.gov | Explains how the relatively inert C-H bond is broken early in the catalytic cycle. |

| Oxidative Addition | The oxidative addition of the N-F bond to the Pd(II) center is the turnover-determining step. nih.gov | Identifies the bottleneck of the reaction, a key target for optimization through catalyst or ligand modification. |

| Reductive Elimination | The final step involves the formation of the C-F bond from a Pd(IV) intermediate. | Completes the catalytic cycle, leading to the fluorinated this compound product. |

| Ligand Role | A pyridone ligand was found to assist in a bimetallic transition state. nih.gov | Uncovers a previously unknown role for the ligand, providing new avenues for catalyst improvement. |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations predict the movement of every atom in a molecular system over time based on a model of the physical forces between them. nih.gov This technique provides a "movie" of molecular motion, offering dynamic insights into conformational changes and intermolecular interactions that complement the static picture from quantum chemical calculations. scirp.orgnih.gov

MD simulations are a powerful tool for studying non-covalent interactions, such as hydrogen bonds and van der Waals forces, which govern how molecules interact with each other and with their environment. nih.govdovepress.com The analysis of radial distribution functions (RDFs) from MD simulations can provide detailed information about the structure of liquids and solutions, revealing the average distance and coordination numbers between different types of atoms. researchgate.net

Studies on binary mixtures of N-methylcyclohexylamine (a closely related compound) and various alcohols have utilized MD simulations to understand the intermolecular interactions. researchgate.net These simulations help interpret experimental data on properties like excess molar volume by providing a molecular-level picture of how the two components pack and interact. For this compound, MD simulations can model its interactions with solvent molecules, other reactants, or biological macromolecules. The amino group is a primary site for hydrogen bonding, acting as a hydrogen bond donor, while the lone pair on the nitrogen can act as a hydrogen bond acceptor. mdpi.com These interactions are critical in determining its solubility, boiling point, and its behavior as a ligand in metal complexes or as a guest in host-guest systems.

The cyclohexane (B81311) ring is not planar and exists predominantly in a chair conformation. For substituted cyclohexanes like this compound, the substituents (methyl and amino groups) can occupy either axial or equatorial positions. These different arrangements are distinct conformers that can interconvert, most notably through a process called a ring flip. google.com

MD simulations are an excellent tool for exploring the conformational landscape of flexible molecules. nih.gov By simulating the molecule at different temperatures, it is possible to observe and quantify the rates of conformational changes, such as chair-chair interconversions. nih.gov For this compound, there are cis and trans diastereomers, and for each, the chair conformation can have the substituents in different axial/equatorial arrangements. For example, the trans isomer can exist as a diaxial or a diequatorial conformer. MD simulations can determine the relative energies and populations of these conformers in different environments (e.g., in a vacuum, in water, or in an organic solvent), which is crucial for understanding its reactivity. nih.govuci.edu The distribution of sampled conformations from an MD simulation can be correlated with the Boltzmann distribution derived from their relative energies. nih.gov

Computational Modeling for Structure-Activity Relationship Prediction

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological or chemical activity. mdpi.com Computational modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) models, provides a way to quantify these relationships. mdpi.comchalmers.se These models use calculated molecular descriptors (properties derived from the chemical structure) to predict the activity of new or untested compounds. chalmers.se

For compounds containing the this compound moiety, computational approaches can support and rationalize experimental SAR findings. In the development of Janus Kinase 3 (JAK3) inhibitors, derivatives containing a substituted cyclohexylamine (B46788) were synthesized and tested. jst.go.jp It was found that substituted cyclohexylamine analogues were more potent than the unsubstituted version. Computational analysis, such as docking the compounds into the protein's active site, helped to explain these results. The analysis suggested that the increased bulk of the substituted cyclohexyl group could displace unfavorable water molecules from a hydrophobic pocket, thereby enhancing inhibitory activity. jst.go.jp

While direct QSAR models for this compound itself are not widely reported, the principles are applicable. Descriptors for this compound, such as its size, shape, lipophilicity (logP), and electronic properties (dipole moment, atomic charges from DFT), could be used in QSAR models to predict its activity in various contexts, such as its efficacy as a catalyst, its toxicity, or its binding affinity to a receptor. mdpi.comresearchgate.net

Chemoinformatics and Scaffold-Based Computational Approaches in Drug Discovery

Chemoinformatics is a field at the intersection of chemistry, computer science, and information science, focused on the storage, retrieval, analysis, and modeling of chemical information. u-strasbg.frmdpi.com In drug discovery, chemoinformatics plays a critical role in analyzing large datasets, such as high-throughput screening (HTS) results, and in designing new molecules with improved properties. mdpi.comresearchgate.net One of the key strategies within chemoinformatics is scaffold-based drug design. A "scaffold" refers to the core structural framework of a molecule. By using a common scaffold known to have some biological activity, medicinal chemists can create libraries of related compounds by modifying peripheral chemical groups. Computational methods are then used to predict how these modifications will affect the molecule's interaction with a biological target. blogspot.com

The this compound moiety is a valuable scaffold in medicinal chemistry. Its non-aromatic, cyclic structure provides a three-dimensional framework that can be strategically modified to optimize interactions within a protein's binding pocket. Computational studies are frequently employed to guide the optimization of lead compounds containing this scaffold.

Quantitative Structure-Activity Relationship (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies are a prime example of chemoinformatics in action. These models aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity. researchgate.net For instance, DFT-based QSAR studies have been conducted on analogues of 1-phenylcyclohexylamine, a structurally related compound, to understand their activity as N-methyl-D-aspartate (NMDA) receptor antagonists. researchgate.net In such studies, quantum chemical descriptors are calculated using methods like Density Functional Theory (DFT), and these descriptors are then used to build predictive models of inhibitory activity. researchgate.net This approach allows researchers to prioritize the synthesis of compounds that are computationally predicted to be most active.

Molecular Docking and Structure-Based Design

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is particularly useful for understanding how a ligand, such as a drug candidate featuring the this compound scaffold, interacts with a protein target.

Research into novel Janus Kinase 3 (JAK3) inhibitors has utilized the this compound scaffold. jst.go.jp In one study, a series of 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives were synthesized and evaluated. Computational analyses, including docking calculations and WaterMap analysis, were performed to understand the structure-activity relationships (SAR). jst.go.jp The results showed that substituted cyclohexylamine analogues were more potent than the unsubstituted version. Specifically, the this compound analogue (compound 14c in the study) was identified as a potent and moderately selective JAK3 inhibitor. jst.go.jp The computational analysis revealed that the increased bulkiness of the substituted cyclohexylamine scaffold could displace unfavorable water molecules in the hydrophobic binding site, thereby enhancing inhibitory activity. jst.go.jp

| Compound | Description | JAK3 IC₅₀ (nM) jst.go.jp |

| 14a | Unsubstituted cyclohexylamine analogue | 14 |

| 14c | This compound analogue | 2.6 |

| 11i | 3-Methylcyclohexylamine (B3022809) analogue | 3.0 |

| 11j | 4-Methylcyclohexylamine (B30895) analogue | 14 |

This interactive table summarizes the Structure-Activity Relationship (SAR) data for select JAK3 inhibitors. Lower IC₅₀ values indicate higher potency.

Similarly, computational methods have been central to the discovery of novel inhibitors for the CXCR4 receptor, a target in cancer therapy. nih.gov In a study aimed at designing new CXCR4 inhibitors, a virtual screening process was applied to a combinatorial library. nih.gov This process led to the identification of a promising compound, A{17,18} , which was synthesized and evaluated. nih.gov The computational workflow involved docking various amine fragments, including N-methylcyclohexanamine, into the CXCR4 binding site and scoring their interactions. The results indicated that the presence of an N-methylcyclohexanamine fragment promoted favorable hydrophobic contacts within the receptor's binding pocket. nih.gov

| Compound Fragment | Docking Score (S, kcal/mol) nih.gov | Ligand Efficiency (LE) nih.gov |

| A{17,17} | -6.8 | -0.21 |

| A{17,18} | -7.5 | -0.23 |

| A{18,18} | -7.9 | -0.25 |

This interactive table presents the computational docking results for CXCR4 inhibitor fragments. More negative docking scores indicate a higher predicted binding affinity.

These examples underscore the power of integrating chemoinformatics and scaffold-based computational approaches in modern drug discovery. The this compound scaffold serves as a versatile building block, and computational tools are essential for rationally designing derivatives with enhanced potency and selectivity for a range of biological targets. researchgate.netnih.gov

Analytical and Characterization Methodologies in Research